2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine
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Overview
Description
2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol It is characterized by the presence of a cyclopentane ring substituted with a 4-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 4-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification: Techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Solvents: Reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of more reduced amine derivatives.
Substitution: Formation of substituted cyclopentanamine derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with neurotransmitter receptors or other protein targets.
Modulating Enzymatic Activity: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine can be compared with other similar compounds such as:
2-(4-Methylpiperidin-1-yl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring.
2-(4-Methylpiperidin-1-yl)cyclobutan-1-amine: Similar structure but with a cyclobutane ring.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9-5-7-13(8-6-9)11-4-2-3-10(11)12/h9-11H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOKPRZNOQRUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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